![molecular formula C7H14N2O2 B1355193 Methyl 2-(piperazin-1-yl)acetate CAS No. 82516-17-4](/img/structure/B1355193.png)
Methyl 2-(piperazin-1-yl)acetate
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Overview
Description
Methyl 2-(piperazin-1-yl)acetate is an organic compound . It is a white solid that is soluble in water and ethanol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of certain antidepressants .
Synthesis Analysis
The synthesis of Methyl 2-(piperazin-1-yl)acetate involves the reaction of certain compounds in the presence of potassium carbonate . The methoxy group of the ester is then substituted by various amines such as guanidine, thiourea, urea, and hydrazide .Molecular Structure Analysis
The molecular formula of Methyl 2-(piperazin-1-yl)acetate is C7H14N2O2 . Its InChI key is UHHVABRWHRKEPJ-UHFFFAOYSA-N . The compound has a molecular weight of 158.20 g/mol .Physical And Chemical Properties Analysis
Methyl 2-(piperazin-1-yl)acetate has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 158.105527694 g/mol .Scientific Research Applications
Pharmaceutical Research
“Methyl 2-(piperazin-1-yl)acetate” has been used in the synthesis of various pharmaceutical compounds . For instance, it has been used in the development of α-amylase inhibitors, which are potential therapeutic agents for type 2 Diabetes mellitus .
Chemical Synthesis
This compound plays a significant role in chemical synthesis. It has been used as a building block in the synthesis of various organic compounds .
Biological Research
“Methyl 2-(piperazin-1-yl)acetate” has been used in biological research, particularly in the study of various biological activities of indole derivatives . It has also been used in the synthesis of compounds for antifungal activity studies .
Medical Research
In medical research, this compound has been used in the synthesis of potential therapeutic agents. For example, it has been used in the synthesis of compounds with potential antitubercular activity against H37Rv strain Mycobacterium tuberculosis .
Industrial Applications
“Methyl 2-(piperazin-1-yl)acetate” is commercially available and can be used in various industrial applications, including bulk custom synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(piperazin-1-yl)acetate, also known as methyl 2-piperazin-1-ylacetate, is a compound that has been found to have potential biological activity. It’s worth noting that piperazine derivatives, which include methyl 2-(piperazin-1-yl)acetate, have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that Methyl 2-(piperazin-1-yl)acetate may interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that Methyl 2-(piperazin-1-yl)acetate may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the potential biological activities associated with piperazine derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVABRWHRKEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)acetate | |
CAS RN |
82516-17-4 |
Source
|
Record name | 1-Piperazineacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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